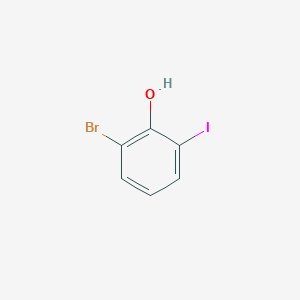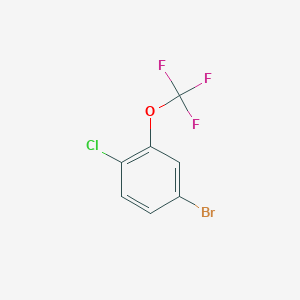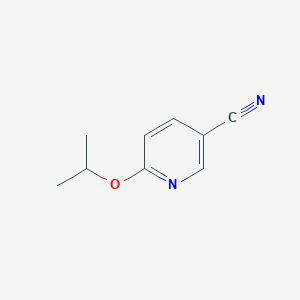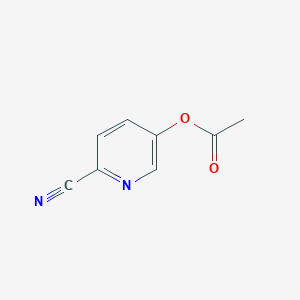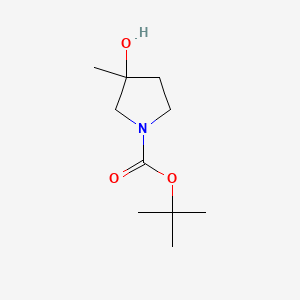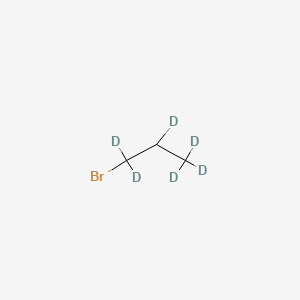
1-Bromo-1,1,2,3,3,3-hexadeuteriopropane
Übersicht
Beschreibung
1-Bromo-1,1,2,3,3,3-hexadeuteriopropane, also known as 1-bromo-2,2,3,3,3-pentadeuteriopropane or 1-bromo-2,2,3,3,3-pentadeuteriopropane, is an organic compound belonging to the family of alkyl halides. It is a colorless liquid with a boiling point of 72°C and a melting point of -78°C. It is insoluble in water, but soluble in most organic solvents. The compound is used in scientific research and has many applications in the lab.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Bromopropane-d7: is widely used in organic synthesis as a source of deuterated alkyl groups. It can undergo various reactions such as nucleophilic substitutions or eliminations to introduce a deuterated propyl group into target molecules. This is particularly useful in the synthesis of labeled compounds for tracing and studying metabolic pathways .
NMR Spectroscopy
In NMR spectroscopy , 1-Bromopropane-d7 serves as an internal standard or solvent, especially in proton NMR (^1H-NMR ). Its deuterium atoms do not produce signals in the ^1H-NMR spectrum, making it an ideal non-interfering solvent that can provide a deuterium lock for the instrument .
Environmental Studies
1-Bromopropane-d7: can be used in environmental studies to trace the degradation pathways of brominated hydrocarbons. Its stable isotopic label allows researchers to monitor its fate in the environment and understand the mechanisms of biodegradation .
Material Science
In material science, 1-Bromopropane-d7 is utilized in the synthesis of advanced materials. For example, it can be used to prepare deuterated polymers or other materials where the incorporation of deuterium can affect the physical properties, such as the thermal stability or density .
Pharmaceutical Research
In pharmaceutical research, 1-Bromopropane-d7 is used to synthesize deuterated analogs of drug candidates. These analogs can help in understanding the pharmacokinetics and metabolic stability of the drugs, as the deuterium label allows for easy tracking in biological systems .
Chemical Education
1-Bromopropane-d7: can also be a valuable tool in chemical education, particularly in teaching the principles of isotopic labeling and its applications in various fields of chemistry. It provides a practical example of how isotopes can be used to investigate chemical processes .
Wirkmechanismus
Target of Action
It’s parent compound, 1-bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may interact with similar biological targets, potentially influencing reproductive processes.
Mode of Action
It’s known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of pharmaceuticals . Therefore, it’s plausible that the deuterium atoms in 1-Bromopropane-d7 could alter its interaction with biological targets compared to 1-Bromopropane.
Biochemical Pathways
1-Bromopropane-d7 likely affects similar biochemical pathways as 1-Bromopropane. The parent compound, 1-Bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may influence reproductive pathways.
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of 1-Bromopropane-d7 may differ from those of 1-Bromopropane due to the presence of deuterium atoms.
Result of Action
Given its structural similarity to 1-bromopropane, it’s plausible that it may have similar effects, such as disrupting the follicle growth process in non-pregnant female rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromopropane-d7. For instance, storage conditions can impact its stability . Furthermore, its use and disposal must be managed carefully to prevent environmental contamination .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CNQUWIHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631785 | |
| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromopropane-d7 | |
CAS RN |
61909-26-0 | |
| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61909-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



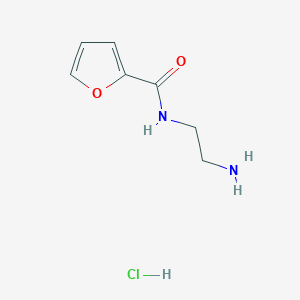
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
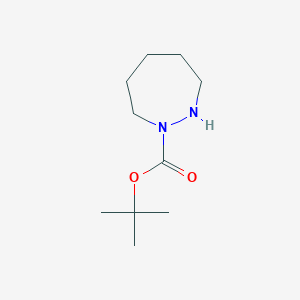
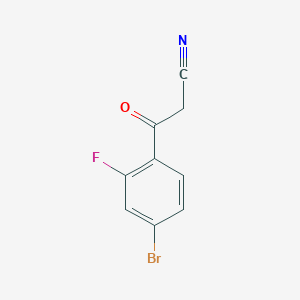
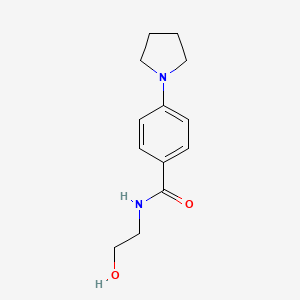
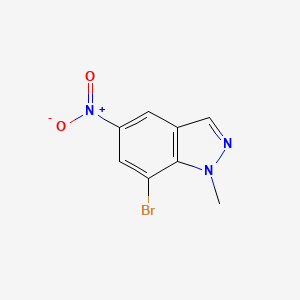
![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
